molecular formula C6H11NOS2 B14081955 1-Piperidinecarbodithioic acid, 4-hydroxy- CAS No. 102674-30-6

1-Piperidinecarbodithioic acid, 4-hydroxy-

Cat. No.: B14081955
CAS No.: 102674-30-6
M. Wt: 177.3 g/mol
InChI Key: OZOGOCWJWVKYSV-UHFFFAOYSA-N
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Description

1-Piperidinecarbodithioic acid, 4-hydroxy- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a carbodithioic acid group and a hydroxyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Preparation Methods

The synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of piperidine with carbon disulfide and an alkylating agent under basic conditions to form the carbodithioic acid derivative. The hydroxyl group can be introduced through subsequent oxidation reactions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-Piperidinecarbodithioic acid, 4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbodithioic acid group can be reduced to form thiols or disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Piperidinecarbodithioic acid, 4-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarbodithioic acid, 4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Piperidinecarbodithioic acid, 4-hydroxy- can be compared with other piperidine derivatives such as:

Properties

CAS No.

102674-30-6

Molecular Formula

C6H11NOS2

Molecular Weight

177.3 g/mol

IUPAC Name

4-hydroxypiperidine-1-carbodithioic acid

InChI

InChI=1S/C6H11NOS2/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10)

InChI Key

OZOGOCWJWVKYSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=S)S

Origin of Product

United States

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